Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate
Description
Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
methyl 4-benzyl-3,6-dioxo-2-prop-2-ynylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-7-13-15(20)17(10-12-8-5-4-6-9-12)11-14(19)18(13)16(21)22-2/h1,4-6,8-9,13H,7,10-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBCJVLMNLORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(C(=O)N(CC1=O)CC2=CC=CC=C2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Dioxo Group: The dioxo groups are introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is added via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium, copper co-catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of benzyl-substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate: This compound is unique due to its specific substituents and structural features.
Other Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share some structural similarities but differ in their substituents and biological activities.
Uniqueness
This compound is unique due to its combination of a benzyl group, dioxo-piperazine ring, and prop-2-yn-1-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other piperazine derivatives.
Biological Activity
Methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and cytotoxic properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a benzyl group and a prop-2-ynyl moiety. Its structure can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological profile.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study published in MDPI, the compound was tested against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
The antifungal potential of the compound was also assessed. It showed varying degrees of activity against common fungal pathogens.
Case Study: Antifungal Assessment
In an experiment assessing antifungal properties, the compound demonstrated the following inhibition zones against Candida albicans :
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 15 |
| 20 | 25 |
This suggests that this compound may be effective in treating fungal infections at higher concentrations .
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cancer cell lines to determine the compound's potential as an anticancer agent.
Research Findings on Cytotoxicity
In vitro studies indicated that the compound exhibited cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF7 (breast cancer) | 25 |
| A549 (lung cancer) | 35 |
These findings suggest that this compound has promising anticancer activity .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of the dioxo group and the piperazine ring are crucial for its interaction with biological targets. Modifications to these groups could enhance or diminish its efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
